molecular formula C16H22O3 B12543384 Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-15-1

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-

Cat. No.: B12543384
CAS No.: 652146-15-1
M. Wt: 262.34 g/mol
InChI Key: YFWHXOQQTIOARI-UHFFFAOYSA-N
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Description

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is a chemical compound with the molecular formula C16H22O3 It is characterized by the presence of a phenyl group, a cyclohexyl group, and a hydroxyethoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- typically involves the reaction of 2-hydroxyethoxycyclohexane with phenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-cyclohexyl-: This compound has a similar cyclohexyl group but lacks the hydroxyethoxy and phenyl groups.

    Acetophenone: Contains a phenyl group attached to an ethanone backbone but lacks the cyclohexyl and hydroxyethoxy groups.

Uniqueness

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both hydrophilic (hydroxyethoxy) and hydrophobic (phenyl, cyclohexyl) groups allows for versatile interactions in various environments, making it valuable in diverse applications.

Properties

CAS No.

652146-15-1

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenylethanone

InChI

InChI=1S/C16H22O3/c17-11-12-19-16(9-5-2-6-10-16)13-15(18)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2

InChI Key

YFWHXOQQTIOARI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)C2=CC=CC=C2)OCCO

Origin of Product

United States

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